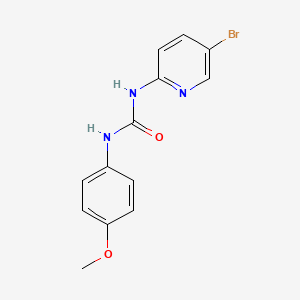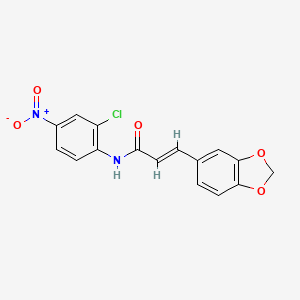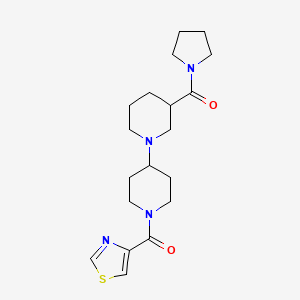
N-(5-bromo-2-pyridinyl)-N'-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-N'-(4-methoxyphenyl)urea, also known as BPU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPU belongs to a class of compounds called pyridinyl ureas, which have been shown to have various biological activities, including antiproliferative, anti-inflammatory, and antiviral effects.
作用机制
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and viral replication. This compound has been shown to inhibit the activity of several kinases, including JAK2, STAT3, and AKT, which are involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. In virology, this compound has been shown to inhibit the replication of viruses by interfering with viral entry and/or viral gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of inflammation, and inhibition of viral replication. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of various kinases involved in cell proliferation and survival. Inflammatory cytokines such as TNF-α and IL-6 are known to play a role in various inflammatory diseases, and this compound has been shown to inhibit the production of these cytokines. In virology, this compound has been shown to inhibit the replication of several viruses, including influenza A virus and human cytomegalovirus.
实验室实验的优点和局限性
N-(5-bromo-2-pyridinyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its relatively simple synthesis, high purity, and well-characterized biological activities. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is relatively well understood. However, there are also some limitations to using this compound in lab experiments. This compound has relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on N-(5-bromo-2-pyridinyl)-N'-(4-methoxyphenyl)urea. One area of research is to further elucidate the mechanism of action of this compound, particularly in the context of its antiviral activity. Another area of research is to optimize the synthesis of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could potentially lead to the development of new therapies for cancer, inflammation, and viral infections.
合成方法
N-(5-bromo-2-pyridinyl)-N'-(4-methoxyphenyl)urea can be synthesized by reacting 4-methoxyphenyl isocyanate with 5-bromo-2-chloropyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a secondary amine, such as N,N-dimethylformamide dimethyl acetal, to form the final product. The synthesis of this compound is relatively straightforward and has been optimized for high yields and purity.
科学研究应用
N-(5-bromo-2-pyridinyl)-N'-(4-methoxyphenyl)urea has been studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and virology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In virology, this compound has been shown to have antiviral activity against several viruses, including influenza A virus and human cytomegalovirus.
属性
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-11-5-3-10(4-6-11)16-13(18)17-12-7-2-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXWKYJGOAZECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(2-amino-6-methylpyrimidin-4-yl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5408290.png)
![4-ethoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5408299.png)
![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-bromobenzamide](/img/structure/B5408302.png)
![9-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methyl]-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5408313.png)
![3-(2,4-dichlorophenyl)-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)acrylamide](/img/structure/B5408315.png)
![[1'-(3-chloro-4-ethoxybenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5408319.png)


![5-fluoro-2-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408333.png)
![9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5408340.png)
![4-{6-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5408351.png)
![(5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5408357.png)
